7-Allyl-10-(4-methoxyphenyl)-5H-benzo[C]furo[3,2-G]chromen-5-one
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Overview
Description
7-Allyl-10-(4-methoxyphenyl)-5H-benzo[C]furo[3,2-G]chromen-5-one is a complex organic compound belonging to the class of furochromen derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furochromen core, which is a fused ring system containing oxygen atoms, and various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyl-10-(4-methoxyphenyl)-5H-benzo[C]furo[3,2-G]chromen-5-one can be achieved through multicomponent condensation reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furochromen moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Allyl-10-(4-methoxyphenyl)-5H-benzo[C]furo[3,2-G]chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furochromen core and the substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Allyl-10-(4-methoxyphenyl)-5H-benzo[C]furo[3,2-G]chromen-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Allyl-10-(4-methoxyphenyl)-5H-benzo[C]furo[3,2-G]chromen-5-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-7H-furo[3,2-g]chromen-7-one: A modified analog of psoralen with similar structural features.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Another furochromen derivative with distinct substituents and biological activities.
Uniqueness
7-Allyl-10-(4-methoxyphenyl)-5H-benzo[C]furo[3,2-G]chromen-5-one is unique due to its specific substituents and the resulting biological activities
Properties
Molecular Formula |
C25H18O4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-7-prop-2-enyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C25H18O4/c1-3-6-19-23-21(22(14-28-23)15-9-11-16(27-2)12-10-15)13-20-17-7-4-5-8-18(17)25(26)29-24(19)20/h3-5,7-14H,1,6H2,2H3 |
InChI Key |
VHCAUUZIKNCWIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3CC=C |
Origin of Product |
United States |
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